2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
Description
Contextualization within the Butanoic Acid Derivatives and Ketoacid Subclasses
2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. The core butanoic acid structure is modified with a phenyl group and a ketone functional group, placing it within the subclass of ketoacids, also known as oxoacids. Specifically, it is a γ-keto acid, as the ketone group is located on the gamma carbon relative to the carboxyl group. This arrangement of functional groups imparts a unique reactivity to the molecule, making it a valuable precursor in various synthetic pathways.
The general class of butanoic acid and its derivatives are significant in various industrial and biological contexts. They are used in the manufacturing of plastics, textiles, and as food additives. In biological systems, butyrate, the conjugate base of butyric acid, is a short-chain fatty acid with important roles in gut health.
Ketoacids are organic compounds that contain both a carboxylic acid and a ketone functional group. They are classified based on the relative position of these two groups. Alpha-keto acids are crucial intermediates in metabolism, while beta-keto acids are known for their role in the synthesis of fatty acids and in the production of ketone bodies. Gamma-keto acids, such as this compound, are versatile building blocks in organic synthesis.
Historical Perspective on the Synthesis and Characterization of Oxo-Butanoic Acids
The synthesis of oxo-butanoic acids, particularly γ-keto acids, has a well-established history rooted in fundamental organic reactions. A common and historically significant method for the preparation of compounds like 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound, such as benzene (B151609), with a cyclic anhydride (B1165640), like succinic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride. vedantu.commdpi.com
The characterization of oxo-butanoic acids has evolved with advancements in analytical techniques. Early methods would have relied on classical chemical tests to identify the carboxylic acid and ketone functional groups, along with physical properties such as melting point. The advent of spectroscopic techniques in the 20th century revolutionized the characterization of such compounds. Infrared (IR) spectroscopy would have been instrumental in identifying the characteristic carbonyl stretches of the ketone and carboxylic acid groups. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) has become the cornerstone for detailed structural elucidation, allowing for the precise mapping of the carbon and hydrogen framework of the molecule. Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns, further confirming the compound's identity.
Significance of this compound in Advanced Chemical Synthesis
The presence of multiple functional groups in this compound makes it a valuable and versatile building block in advanced chemical synthesis. The carboxylic acid and ketone moieties can be selectively targeted and transformed, allowing for the construction of more complex molecular architectures.
The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides, which can then participate in a wide range of coupling reactions. The ketone group is also a hub for chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or participation in aldol (B89426) and other condensation reactions.
The gem-dimethyl group at the alpha-position provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent carbonyl group, a feature that can be exploited in stereoselective synthesis. This structural element also enhances the lipophilicity of the molecule, which can be a desirable property in the design of drug candidates.
The phenyl ring can also be modified through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups and further diversification of the molecular scaffold.
Overview of Emerging Research Interests and Potential Applications for the Chemical Compound
While specific, large-scale applications of this compound are not yet widely documented, its structural motifs are found in molecules with recognized biological activity, suggesting potential avenues for future research.
The γ-keto acid framework is a key structural element in a variety of pharmacologically active compounds. Research into derivatives of 4-oxo-4-phenylbutanoic acid has explored their potential as S1P₁ receptor agonists for the treatment of autoimmune diseases. orgsyn.org While this research does not directly involve the 2,2-dimethyl substituted version, it highlights the potential of this class of compounds in medicinal chemistry.
Furthermore, butanoic acid derivatives are being investigated for a wide range of therapeutic applications. The structural similarity of this compound to other biologically active molecules makes it an attractive candidate for screening in various biological assays.
Emerging research may focus on the synthesis of novel heterocyclic compounds derived from this compound, as these are often associated with diverse pharmacological properties. The unique combination of a bulky, lipophilic dimethyl group, a reactive ketone, a carboxylic acid handle, and an aromatic ring provides a rich platform for the generation of new chemical entities with potential applications in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOADEDHOFTRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341076 | |
| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15116-34-4 | |
| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving 2,2 Dimethyl 4 Oxo 4 Phenylbutanoic Acid
Oxidative Reactions and Kinetic Studies of 4-Oxo-4-phenylbutanoic Acids
The study of oxidative reactions involving 4-oxo-4-phenylbutanoic acids provides significant insight into their chemical behavior and reaction mechanisms. Kinetic investigations are crucial in elucidating the pathways through which these transformations occur.
Reaction Order and Rate Dependence on Reactant Concentrations
Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents, such as Tripropylammonium fluorochromate (TriPAFC) and Benzimidazolium fluorochromate (BIFC), have been conducted under pseudo-first-order conditions in an acetic acid-water medium. These studies consistently reveal that the reactions are first order with respect to the concentration of the 4-oxo acid, the oxidizing agent (e.g., TriPAFC or BIFC), and hydrogen ions [H+]. orientjchem.orgzenodo.org
The first-order dependence on the 4-oxo acid is confirmed by the linear relationship observed when plotting the logarithm of the observed rate constant (log k_obs) against the logarithm of the 4-oxo acid concentration, which yields a slope close to one. Similarly, maintaining constant concentrations of the oxo acid and H+ while varying the oxidant concentration results in a near-constant value for k_obs, confirming the first-order dependence on the oxidant. The reaction is also catalyzed by acid, with the rate increasing linearly with the addition of H+ ions. orientjchem.org
The rate of enolisation of the keto group, a key step in the proposed mechanism, has been determined to be greater than the rate of oxidation. orientjchem.org Bromination studies indicate that the rate of enolisation is first order with respect to the substrate and H+ ions, but zero order with respect to bromine.
Table 1: Reaction Order with Respect to Different Reactants
| Reactant | Order of Reaction |
|---|---|
| 4-Oxo-4-phenylbutanoic Acid | 1 |
| Oxidant (TriPAFC, BIFC) | 1 |
| H+ | 1 |
Influence of Solvent Media and Dielectric Constant on Reaction Rates
The solvent medium plays a critical role in the rate of oxidation of 4-oxo-4-phenylbutanoic acids. Studies conducted in binary mixtures of acetic acid and water show that the reaction rate increases significantly as the proportion of acetic acid in the solvent increases. zenodo.org This increase in acetic acid content corresponds to a decrease in the dielectric constant (D) of the medium.
A plot of the logarithm of the first-order rate constant (log k₁) versus the inverse of the dielectric constant (1/D) yields a straight line with a positive slope. orientjchem.org This linearity suggests an interaction between a positive ion and a dipolar molecule or a dipole-dipole interaction. The rate enhancement in media with lower dielectric constants is attributed to the facilitation of the enolisation of the keto group of the oxo acid and the formation of the protonated form of the oxidizing species. orientjchem.org
Table 2: Effect of Solvent Composition on Reaction Rate for Oxidation by TriPAFC at 303 K
| % Acetic Acid (v/v) | Dielectric Constant (D) | k₁ x 10⁻⁴ s⁻¹ |
|---|---|---|
| 50 | 58.7 | 1.85 |
| 60 | 51.9 | 3.15 |
| 70 | 45.1 | 5.48 |
| 80 | 38.3 | 9.77 |
Proposed Mechanistic Pathways for Oxidation Reactions
Based on the experimental kinetic data, a probable mechanism for the oxidation of 4-oxo-4-phenylbutanoic acid has been proposed. The reaction does not appear to involve free radical intermediates, as evidenced by the failure of the reaction mixture to induce the polymerization of acrylonitrile. orientjchem.orgzenodo.org The stoichiometry of the reaction between the oxo acid and oxidants like BIFC or TriPAFC has been determined to be 1:1, with benzoic acid identified as the primary oxidation product. zenodo.org
The proposed mechanism suggests that the initial step involves the acid-catalyzed enolisation of the 4-oxo acid. Concurrently, the oxidant (e.g., TriPAFC) is protonated. The enol form of the acid then reacts with the protonated oxidant in a rate-determining step.
The mechanism involves a two-electron transfer process. This is supported by experiments where the addition of Mn(II) ions to the reaction mixture retards the oxidation rate. orientjchem.org Mn(II) is known to reduce the intermediate Cr(IV) species back to Cr(III), thereby interrupting the reaction sequence. In the absence of Mn(II), the Cr(IV) intermediate would typically react with Cr(VI) to form Cr(V), which is also a potent oxidant. orientjchem.org The retardation by Mn(II) provides strong evidence for the involvement of a Cr(IV) intermediate and a two-electron transfer in the rate-determining step.
In these oxidation reactions, complex chromium (VI) compounds like Tripropylammonium fluorochromate (TriPAFC) and Benzimidazolium fluorochromate (BIFC) serve as the primary oxidizing agents. The kinetic data, particularly the first-order dependence on [H+], suggest that the protonated form of the oxidant (e.g., TriPAFCH+) is the active oxidizing species. orientjchem.org The formation of this protonated species is favored in solvent media with lower dielectric constants. orientjchem.org In some cases, the reaction is further catalyzed by the presence of chelating agents like picolinic acid or 1,10-phenanthroline, which form an even more potent ternary complex with the oxidant and the substrate. This complex then decomposes in the rate-determining step.
Activation Parameters and Thermodynamic Considerations of Reactions
The influence of temperature on the reaction rate has been studied to determine the activation parameters for the oxidation of 4-oxo-4-phenylbutanoic acid. The reactions were carried out at different temperatures (e.g., 298 K, 303 K, 308 K, and 313 K), and the second-order rate constants were used to construct an Arrhenius plot (log k₂ versus 1/T), which was found to be linear. orientjchem.org
From these plots and the Eyring relationship, the thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡), were calculated. The consistently negative values obtained for the entropy of activation support the proposed mechanism. orientjchem.org A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is consistent with the formation of a constrained cyclic intermediate complex in the rate-determining step. orientjchem.org
Table 3: Activation Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid by TriPAFC in Varying Solvent Compositions
| % Acetic Acid (v/v) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 303 K |
|---|---|---|---|
| 50 | 50.1 | 146.5 | 94.6 |
| 60 | 47.3 | 152.9 | 93.7 |
| 70 | 44.5 | 160.1 | 93.1 |
| 80 | 41.2 | 169.5 | 92.6 |
Enolization Studies and Keto-Enol Tautomerism of the Oxo-Group
Keto-enol tautomerism is an equilibrium process where a ketone or aldehyde interconverts with its corresponding enol, which is an isomer containing both an alkene and an alcohol functional group. leah4sci.commasterorganicchemistry.com This transformation is catalyzed by the presence of either acid or base. sciencequery.comlibretexts.org
The enolization of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid involves the interconversion between the keto form (the standard structure of the acid) and its enol tautomer, where a double bond is formed between the carbon bearing the phenyl group and the adjacent methylene carbon, with a hydroxyl group attached to the carbon of the newly formed double bond.
Acid-Catalyzed Enolization: Under acidic conditions, the process begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). A weak base, such as water, can then deprotonate the α-carbon, leading to the formation of the enol. youtube.comlibretexts.org
Base-Catalyzed Enolization: In the presence of a base, the reaction is initiated by the deprotonation of an α-hydrogen to form a resonance-stabilized intermediate known as an enolate ion. Subsequent protonation of the oxygen atom of the enolate by a proton source, like water, yields the enol. sciencequery.comyoutube.com
Kinetic studies on the related compound, 4-oxo-4-phenylbutanoic acid, have provided insights into its enolization process. The rate of enolization can be determined experimentally through methods like bromination. orientjchem.org Studies have shown that the bromination of 4-oxo-4-phenylbutanoic acid is first order with respect to both the substrate and H+ ions, but zero order with respect to bromine, indicating that the rate-determining step is the formation of the enol. orientjchem.org
| Reactant | Reaction Order |
|---|---|
| 4-Oxo-4-phenylbutanoic acid | First Order |
| H+ | First Order |
| Bromine | Zero Order |
Studies on the Reactivity of Carboxyl and Carbonyl Moieties
The chemical character of this compound is defined by the presence of two distinct functional groups: a carboxylic acid and a ketone. These two moieties are separated by two carbon atoms, which means they largely exhibit their characteristic reactivities without significant direct electronic influence on one another.
The carboxyl group (-COOH) is acidic and can undergo typical reactions of carboxylic acids, such as deprotonation to form a carboxylate salt, or esterification with an alcohol in the presence of an acid catalyst.
The carbonyl moiety (C=O) of the ketone is electrophilic at the carbonyl carbon and is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol or addition reactions with various nucleophiles.
Kinetic studies on the oxidation of the related 4-oxo-4-phenylbutanoic acid have been conducted using various oxidizing agents, such as tripropylammonium fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC). orientjchem.org These oxidation reactions lead to the formation of benzoic acid as the primary product, indicating a cleavage of the carbon-carbon bond between the carbonyl group and the adjacent methylene group. zenodo.org The reaction kinetics show a first-order dependence on the concentration of the 4-oxo acid, the oxidant, and H+ ions. orientjchem.org The rate of these oxidation reactions is generally found to be slower than the rate of enolization. orientjchem.org
| Reactant | Oxidant | Reaction Order |
|---|---|---|
| 4-Oxo-4-phenylbutanoic acid | TriPAFC | First Order |
| TriPAFC | - | First Order |
| H+ | TriPAFC | First Order |
| 4-Oxo-4-phenylbutanoic acid | BIFC | First Order |
| BIFC | - | First Order |
| H+ | BIFC | First Order |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethyl 4 Oxo 4 Phenylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm. The protons ortho to the carbonyl group are likely to be the most deshielded. The methylene protons adjacent to the ketone would likely produce a singlet at approximately 3.3-3.6 ppm. The two methyl groups at the C2 position, being chemically equivalent, would yield a sharp singlet further upfield, likely in the 1.2-1.5 ppm range. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| >10 | Broad Singlet | 1H | -COOH |
| 7.9-8.0 | Multiplet | 2H | Ar-H (ortho) |
| 7.4-7.6 | Multiplet | 3H | Ar-H (meta, para) |
| 3.3-3.6 | Singlet | 2H | -CH₂-C=O |
| 1.2-1.5 | Singlet | 6H | -C(CH₃)₂ |
Note: This is a predicted data table based on typical chemical shifts for similar functional groups.
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, nine distinct carbon signals are anticipated. The carbonyl carbons of the ketone and carboxylic acid would appear significantly downfield, with the ketone carbon typically resonating around 195-205 ppm and the carboxylic acid carbon between 175-185 ppm. The aromatic carbons would produce signals in the 125-140 ppm region. The quaternary carbon at the C2 position would be observed around 45-55 ppm, while the gem-dimethyl carbons would appear in the upfield region, typically between 20-30 ppm. The methylene carbon adjacent to the ketone is expected around 35-45 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 195-205 | C=O (Ketone) |
| 175-185 | C=O (Carboxylic Acid) |
| 135-140 | Ar-C (Quaternary) |
| 125-135 | Ar-CH |
| 45-55 | -C(CH₃)₂ |
| 35-45 | -CH₂-C=O |
| 20-30 | -C(CH₃)₂ |
Note: This is a predicted data table based on typical chemical shifts for similar functional groups.
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, significant cross-peaks are not expected due to the presence of isolated spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. This would confirm the assignments made in the 1D spectra, for example, linking the singlet at 1.2-1.5 ppm to the methyl carbon signal around 20-30 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methyl protons and the quaternary C2 carbon, the carboxylic acid carbon, and the methylene C3 carbon. The methylene protons would show correlations to the ketone carbonyl carbon and the aromatic ring carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm through-space interactions, for instance, between the methyl groups and the methylene protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
HRMS is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₄O₃, the expected exact mass would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula. The molecular weight of C₁₂H₁₄O₃ is 206.24 g/mol .
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. Two strong, sharp peaks would be expected in the carbonyl region: one around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretch and another around 1680-1700 cm⁻¹ for the aryl ketone C=O stretch. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| 3000-3100 | C-H stretch (Aromatic) |
| 2850-3000 | C-H stretch (Aliphatic) |
| 1700-1725 | C=O stretch (Carboxylic acid) |
| 1680-1700 | C=O stretch (Aryl ketone) |
Note: This is a predicted data table based on typical IR absorption frequencies.
X-ray Crystallography for Polymorphism and Solid-State Structural Analysis (relevant for 4-oxo-4-phenylbutanoic acid)
Different polymorphs of 4-oxo-4-phenylbutanoic acid have been identified, crystallizing in monoclinic space groups such as P2₁/c and P2₁/n. google.com These polymorphs exhibit variations in their unit cell parameters, leading to differences in crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. google.com The study of polymorphism is crucial as different crystalline forms can have distinct physical properties.
Computational Chemistry and Molecular Modeling of 2,2 Dimethyl 4 Oxo 4 Phenylbutanoic Acid
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules from first principles. DFT calculations, in particular, are widely employed to analyze molecular structure, reactivity, and spectroscopic properties. For molecules structurally related to 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, such as 2,4-dioxo-4-phenylbutanoic acid, DFT has been used to examine the impact of interactions on structural and electronic properties. researchgate.net
These calculations can determine a variety of electronic and chemical reactivity descriptors by analyzing frontier molecular orbitals (HOMO and LUMO). researchgate.net Key properties that can be calculated include the energy gap, chemical hardness, softness, and electrophilicity. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used within this framework to understand electron populations and charge distribution within the molecule. researchgate.net For a related compound, 2,4-dioxo-4-phenylbutanoic acid, studies have shown the presence of intramolecular hydrogen bonds, which can be influenced by the solvent environment. researchgate.net While specific DFT data for this compound is not publicly available, the table below illustrates the typical electronic properties that would be determined through such an analysis, based on findings for analogous structures.
| Calculated Property | Description | Typical Method |
|---|---|---|
| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital; relates to electron-donating ability. | DFT (e.g., ωB97XD/6–311++G(d,p)) |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital; relates to electron-accepting ability. | DFT (e.g., ωB97XD/6–311++G(d,p)) |
| Energy Gap (HOMO-LUMO Gap) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | DFT (e.g., ωB97XD/6–311++G(d,p)) |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Calculated from HOMO/LUMO energies |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Calculated from chemical potential and hardness |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | DFT |
Molecular Interactions and Binding Affinity Predictions with Biological Targets
Predicting the binding affinity between a small molecule like this compound and a biological target (e.g., a protein receptor) is a cornerstone of computer-aided drug design. Binding affinity refers to the strength of the interaction between two molecules that bind reversibly. nih.gov This is often quantified by the dissociation constant (Kd), which represents the concentration of a ligand required to occupy half of the receptor sites at equilibrium. nih.gov
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using scoring functions. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While no specific docking studies for this compound are published, the following table illustrates the kind of data that would be generated from such a predictive study against a hypothetical protein target.
| Parameter | Description | Example Hypothetical Value |
|---|---|---|
| Binding Affinity (kcal/mol) | The calculated free energy of binding; a more negative value indicates a stronger interaction. | -8.5 kcal/mol |
| Hydrogen Bonds | Number and identity of hydrogen bonds formed between the ligand and protein residues. | 2 (with Arg120, Ser245) |
| Hydrophobic Interactions | Key nonpolar residues in the binding pocket that interact with the ligand. | Phe300, Leu304, Trp412 |
| Predicted Inhibition Constant (Ki) | A theoretical value derived from binding affinity, indicating the concentration needed to inhibit protein function. | 150 nM |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds in its alkyl chain, understanding its conformational preferences is crucial. The significant flexibility of such alkyl units has been noted in related structures. mdpi.com
A Potential Energy Surface (PES) map is generated by systematically rotating one or more dihedral angles and calculating the potential energy of the resulting conformer. This allows for the identification of low-energy, stable conformations (local minima) and high-energy transition states that separate them. Such calculations can be performed using various computational methods, including DFT. The analysis reveals the most likely three-dimensional shapes the molecule will adopt in different environments. Below is a table representing hypothetical data from a PES scan of a key dihedral angle in this compound.
| Dihedral Angle (C-C-C-C) | Relative Potential Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0° | +5.0 | Eclipsed (High Energy) |
| 60° | +0.5 | Gauche (Local Minimum) |
| 120° | +4.5 | Eclipsed (High Energy) |
| 180° | 0.0 | Anti (Global Minimum) |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a detailed view of the atomic-level behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can capture the dynamic nature of this compound, including its vibrational motions, conformational changes, and interactions with its environment. nih.govscilit.com
A key application of MD is to study the effect of solvent on the molecule's behavior. Placing the compound in a simulated box of water molecules, for example, allows researchers to observe how the solvent influences its conformational stability and the accessibility of its functional groups. This is critical because solvent interactions can significantly alter a molecule's properties compared to the gas phase. researchgate.net MD simulations are powerful tools for deciphering functional mechanisms and understanding the structural basis of molecular interactions. nih.gov The table below outlines typical parameters and outputs for an MD simulation study.
| Simulation Parameter/Output | Description | Typical Setting/Observation |
|---|---|---|
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 100 ns |
| Temperature & Pressure | Controlled conditions to mimic a specific environment (e.g., physiological). | 300 K, 1 atm |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability over time. | Analysis of backbone or heavy-atom stability. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent, indicating changes in exposure. | Monitoring changes upon conformational shifts. |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Identifies stable solvation shells around functional groups. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (if applicable to derivatives)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net This approach is not applied to a single molecule but to a dataset of its derivatives, where systematic structural modifications lead to variations in activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized derivatives. nih.gov
The QSAR process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity), as well as topological and 3D properties. nih.gov A statistical method, such as machine learning or multiple linear regression, is then used to build the relationship. For instance, a QSAR analysis was performed on derivatives of 2,2-dimethyl-4,5-diarylfuran-3(2H)-ones, which share a similar dimethyl structural motif. researchgate.net A hypothetical QSAR model for derivatives of this compound is presented below.
| Descriptor | Coefficient | Description of Contribution |
|---|---|---|
| logP (Hydrophobicity) | +0.45 | Positive correlation; increased hydrophobicity enhances activity. |
| TPSA (Topological Polar Surface Area) | -0.21 | Negative correlation; lower polar surface area is favorable for activity. |
| MR (Molar Refractivity of a substituent) | +0.15 | Positive correlation; bulkier, more polarizable substituents may improve binding. |
| (Constant) | 2.78 | Baseline activity of the model. |
| Model Equation Example: Biological Activity = 2.78 + (0.45 * logP) - (0.21 * TPSA) + (0.15 * MR) |
Biological Activities and Pharmacological Relevance of 2,2 Dimethyl 4 Oxo 4 Phenylbutanoic Acid and Its Derivatives
Enzyme Inhibition Profiles and Mechanistic Insights
The structural scaffold of 4-oxo-4-phenylbutanoic acid has served as a foundation for the development of various enzyme inhibitors, targeting a spectrum of proteins involved in distinct metabolic and signaling pathways.
Inhibition of Kynurenine-3-Hydroxylase (Kyn-3-OHase) by Related 4-Phenyl-4-oxo-butanoic Acid Derivatives
Kynurenine-3-hydroxylase (KMO), also known as Kyn-3-OHase, is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan degradation. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid. mdpi.comlifenscience.orgmdpi.com A structure-activity relationship (SAR) study of 4-phenyl-4-oxo-butanoic acid derivatives has identified potent inhibitors of KMO. nih.govnih.gov
Key findings from these studies indicate that substitutions on the butanoic acid side chain and the phenyl ring significantly influence inhibitory activity. For instance, compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have emerged as particularly effective inhibitors. nih.govnih.gov The 3,4-dichloro substitution on the phenyl ring has been shown to enhance efficacy. Another potent inhibitor, UPF-648, demonstrated an IC50 of 20 nM. mdpi.com The development of these inhibitors has been crucial in understanding the therapeutic potential of modulating the kynurenine pathway.
Table 1: Inhibition of Kynurenine-3-Hydroxylase by 4-Phenyl-4-oxo-butanoic Acid Derivatives
| Compound | Substitution | IC50 (nM) | Reference |
|---|---|---|---|
| m-Nitrobenzoyl alanine | m-nitro | 900 | nih.gov |
| 3,4-dichlorobenzoylalanine | 3,4-dichloro | 330 | nih.gov |
| PNU-168754 | Tricyclic 3-oxo-propanenitrile derivative | 40 | mdpi.comnih.gov |
| UPF-648 | 4-aryl-4-oxobutanoic acid derivative | 20 | mdpi.com |
Inhibition of Menaquinone Biosynthesis Pathway Enzymes (e.g., MenB) by Related Oxo-Phenylbutenoates
The menaquinone (vitamin K2) biosynthesis pathway is essential for cellular respiration in many bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, and is absent in humans, making its enzymes attractive targets for novel antibiotics. nih.gov Research has identified 4-oxo-4-phenylbut-2-enoates as potent inhibitors of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in this pathway. mdpi.comnih.govnih.gov
The inhibitory mechanism of these compounds is multifaceted. Initially, it was discovered that 2-amino-4-oxo-4-phenylbutanoate inhibitors of MenB are unstable and eliminate to form the more active 4-oxo-4-phenylbut-2-enoates. mdpi.comnih.gov These enoates then react in situ with coenzyme A (CoA) to form a covalent adduct. mdpi.comnih.govnih.gov This adduct acts as a potent inhibitor of MenB, with some derivatives exhibiting nanomolar efficacy. mdpi.comnih.gov The potency of these adducts is attributed to the interaction of their carboxylate group with the oxyanion hole of MenB, a conserved feature in the crotonase superfamily of enzymes. mdpi.comnih.gov
Furthermore, methyl esters of these oxo-phenylbutenoates have demonstrated significant antibacterial activity. nih.gov It is proposed that these esters can penetrate the bacterial cell, where they are hydrolyzed to the active acid form, which then forms the inhibitory CoA adduct. mdpi.comnih.gov For example, 4-oxo-4-chlorophenylbutenoyl methyl ester has shown minimum inhibitory concentrations (MICs) of 0.6 and 1.5 µg/mL against replicating and non-replicating M. tuberculosis, respectively. mdpi.comnih.gov
Modulation of Enzymes Implicated in Inflammatory Pathways (Preliminary in vitro studies)
Preliminary in vitro studies have suggested that derivatives of 4-oxo-4-phenylbutanoic acid may modulate the activity of enzymes involved in inflammatory processes. Inflammation is a complex biological response involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues showed potent inhibition of COX-1 and COX-2 enzymes. nih.gov Specifically, some of these carboxylic acid derivatives displayed IC50 values in the sub-micromolar range against COX-2. nih.gov Additionally, many of the synthesized compounds were found to be potent inhibitors of 5-LOX. nih.gov
While direct studies on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid are limited, the anti-inflammatory potential of the broader class of phenylbutanoic acid derivatives is an active area of research. For instance, 4-phenyl butyric acid (4-PBA) has been shown to suppress the release of pro-inflammatory mediators in in vitro models. mdpi.com These findings suggest that the 4-oxo-4-phenylbutanoic acid scaffold could be a promising starting point for the development of novel anti-inflammatory agents.
Table 2: In Vitro Anti-inflammatory Activity of Phenylbutanoic Acid Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues | COX-2 | IC50 values as low as 0.18 µM | nih.gov |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues | 5-LOX | Potent inhibition | nih.gov |
| 4-Phenyl butyric acid (4-PBA) | Pro-inflammatory mediators | Suppression of release | mdpi.com |
Inhibition of Dipeptidyl Peptidase-IV (DP-IV) by Related 3-amino-4-phenylbutanoic acid derivatives
Dipeptidyl peptidase-IV (DP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DP-IV is a validated therapeutic approach for the management of type 2 diabetes. nih.govnih.gov Derivatives of 3-amino-4-phenylbutanoic acid have been identified as inhibitors of the DP-IV enzyme. nih.gov
The development of these inhibitors is based on creating molecules that can effectively interact with the active site of the DP-IV enzyme. The structure-activity relationship of these compounds often involves modifications to the amino acid side chain and the phenyl ring to optimize potency and selectivity. The therapeutic utility of DP-IV inhibitors lies in their ability to enhance insulin secretion in a glucose-dependent manner, thereby reducing the risk of hypoglycemia. nih.gov
Antimicrobial and Antibacterial Efficacy Studies
In addition to their enzyme-inhibiting properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.
Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, MRSA)
As mentioned in the context of MenB inhibition, derivatives of 4-oxo-4-phenylbut-2-enoates have demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov The corresponding methyl butenoates have shown minimum inhibitory concentration (MIC) values as low as 0.35–0.75 µg/mL against both drug-sensitive and resistant strains of S. aureus. nih.gov
The mode of action for this antibacterial activity is linked to the inhibition of menaquinone biosynthesis. nih.gov The most potent compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, is converted into the corresponding CoA adduct within S. aureus cells, which then binds to and inhibits the S. aureus MenB enzyme. nih.gov This specific targeting of the menaquinone pathway is supported by the observation that the antibacterial activity can be reversed by the addition of exogenous menaquinone or menadione. nih.gov Furthermore, treatment of MRSA with this compound leads to a small colony variant phenotype, which is consistent with the knockout of the menB gene. nih.gov
Table 3: Antibacterial Activity of Methyl 4-oxo-4-phenyl-but-2-enoate Derivatives
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Methicillin-sensitive S. aureus (MSSA) | Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | 0.35-0.75 | nih.gov |
| Methicillin-resistant S. aureus (MRSA) | Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | 0.35-0.75 | nih.gov |
Investigation of Antifungal Effects of Related Compounds
Derivatives of butanoic acid have been a subject of investigation for their potential biological activities, including antifungal properties. Studies on related structures, such as benzoic acid derivatives and dihydrochalcones, have demonstrated that these chemical classes possess moderate to significant antifungal activity against various fungal pathogens. For instance, certain benzoic acid derivatives have shown activity against F. solani and Phytophthora sp., with IC50 values ranging from 32.5 to 101.8 µM and 26.7 to 83.3 µM, respectively nih.gov. The presence of specific functional groups, such as carboxyl and hydroxyl groups, appears to be important for this activity nih.gov.
Similarly, fatty acids and their derivatives are recognized for their antifungal capabilities, which are influenced by factors like carbon chain length and environmental pH mdpi.com. For example, medium-chain saturated fatty acids have exhibited antimicrobial activity against Candida albicans with Minimum Inhibitory Concentration (MIC) values between 100 and 200 μg/mL mdpi.com. Analogs of other natural products, like Coruscanone A, which share some structural similarities with oxo-butanoic acids, have also been synthesized and tested, showing varying degrees of antifungal activity against pathogens such as C. albicans and Cryptococcus neoformans nih.gov. The investigation into these related compounds provides a basis for exploring the antifungal potential of this compound derivatives.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies on compounds related to this compound have identified several structural features that are critical for their biological effects. For benzoic acid derivatives, preliminary SAR analysis suggests that the presence of a carboxyl group is a key determinant for antifungal activity nih.gov. A significant change in antifungal potency was observed when the carboxyl group was removed from one such derivative, indicating its importance nih.gov. Furthermore, the presence of isoprenyl (prenylated) chains also contributes significantly to the antifungal effects of these acid derivatives nih.gov.
In the case of dihydrochalcones, which contain a keto-group similar to the subject compound, the hydroxyl groups on the aromatic ring and the carbonyl group itself are crucial for antifungal activity nih.gov. For another class of compounds, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, a strong structure-activity relationship was established, linking their antiproliferative activity to estimated log P values and specific molecular descriptors nih.gov. This indicates that lipophilicity and the spatial arrangement of atoms are important factors. Similarly, in matrine-hydroxamic acid derivatives, the phenylsulfonyl group was identified as being crucial for their potent antifungal activity against Candida albicans rsc.org.
Modifying substituents on the core structure of 4-oxo-4-arylbutanoic acid derivatives has a pronounced impact on their efficacy and selectivity. In a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, substitutions on the aryl ring led to a wide range of antiproliferative activity against human cervix carcinoma HeLa cells, with IC50 values from 0.644 to 29.48 µM nih.gov. The most active compounds, which featured specific alkyl, halo, and methoxy-aryl substitutions, also demonstrated lower cytotoxicity toward healthy human peripheral blood mononuclear cells, indicating favorable selectivity nih.gov.
Further research into other classes of related compounds supports the importance of substituent modifications. For example, methylation of phenolic hydroxyls or the reduction of a carbonyl group in dihydrochalcone structures resulted in a two- to three-fold decrease in antifungal activity nih.gov. In a study of matrine derivatives, substituting a phenylsulfonyl group with a 4-(CH₃)₃ group was found to be particularly important for enhancing antifungal potency rsc.org. Theoretical studies using density functional theory (DFT) on various substituted molecules also highlight how electronic and steric effects of different substituents can alter the reactivity and selectivity of the compounds rsc.org.
The following table summarizes the antiproliferative activity of selected 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid derivatives against HeLa cells, illustrating the impact of aryl ring substitutions.
| Compound Name | Aryl Substituent | Antiproliferative Activity (IC50 in µM) | Selectivity Index |
| 2-((carboxymethyl)sulfanyl)-4-oxo-4-(2,4,6-triethylphenyl)butanoic acid | 2,4,6-triethylphenyl | Sub-micromolar | > 10 |
| 2-((carboxymethyl)sulfanyl)-4-oxo-4-(2,5-diisopropylphenyl)butanoic acid | 2,5-diisopropylphenyl | Sub-micromolar | > 10 |
Data synthesized from a study on related arylbutanoic acids which showed a range of activity from 0.644 to 29.48 microM/L and selectivity indexes greater than 10 for the most active compounds nih.gov.
Investigation of Biological Mechanisms of Action
While the specific cellular targets for this compound are not extensively detailed, studies on closely related compounds offer insights into potential mechanisms. The related compound 4-phenylbutyric acid (PBA) has been shown to modulate amino acid and lipid metabolism nih.gov. Specifically, PBA was found to regulate metabolic pathways including phenylalanine, tyrosine, and tryptophan biosynthesis, as well as histidine metabolism nih.gov. This regulation occurred through key gene targets such as Comt, Ptgs2, and Ppara nih.gov. Butanoic acid's biological functions have also been linked to its activity as a histone deacetylase (HDAC) inhibitor and as a ligand for G protein-coupled receptors like GPR109A biointerfaceresearch.com.
For antifungal derivatives, proposed mechanisms often involve interference with essential fungal processes. Fatty acid derivatives can disrupt fungal growth by inhibiting N-myristoyltransferase (NMT), an enzyme crucial for protein function and membrane targeting mdpi.com. Other related compounds are thought to interfere with fungal sphingolipid biosynthesis mdpi.com. Mechanistic studies on novel matrine-hydroxamic acid derivatives indicated that their antifungal action involves multiple interactions, including hydrogen bonding and hydrophobic interactions with fungal proteins rsc.org. These findings suggest that 4-oxo-4-phenylbutanoic acid derivatives may act on specific metabolic enzymes or signaling pathways.
The biological effects of 4-oxo-4-phenylbutanoic acid derivatives manifest in distinct phenotypic changes in target cells. A prominent effect observed for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids is the selective suppression of proliferation in neoplastic human HeLa cells nih.gov. This antiproliferative effect was observed in a concentration-dependent manner nih.gov.
In the context of antifungal activity, a key phenotypic effect is the inhibition of fungal growth mdpi.com. For some derivatives, this extends to preventing the formation of biofilms, which are critical for fungal virulence, and disrupting already established biofilms rsc.org. The ultimate phenotypic outcome of the antifungal action is the inhibition of fungal growth, leading to a reduction in fungal viability mdpi.com. These observable effects are the culmination of the molecular interactions with specific cellular targets and pathways. All polymorphs of 4-oxo-4-phenylbutanoic acid contain dimers of molecules connected by intermolecular hydrogen bonds, which may influence their biological interactions mdpi.com.
Advanced Applications and Future Research Directions for 2,2 Dimethyl 4 Oxo 4 Phenylbutanoic Acid
Potential as a Lead Compound in Drug Discovery and Development
A lead compound in drug discovery is a chemical starting point that exhibits promising biological activity and can be chemically modified to enhance its therapeutic properties. 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid possesses several features—a carboxylic acid group, a ketone, and an aromatic ring—that could allow it to interact with various biological targets.
The butanoic acid framework is a common feature in many pharmacologically active agents. For instance, derivatives of 4-oxo-butanoic acid have been identified as potent and selective S1P1 receptor agonists, a target for treating autoimmune diseases. nih.gov Furthermore, structurally similar compounds like 4-phenyl-3-butenoic acid have been shown to act as inhibitors of histone deacetylase (HDAC) enzymes, which have anti-tumorigenic properties. nih.gov Another butanoic acid derivative, GSK3008348, is being investigated as an inhibitor of αvβ6 integrin for the treatment of idiopathic pulmonary fibrosis. researchgate.net
These examples suggest that the this compound skeleton could serve as a valuable template for designing novel therapeutic agents. The dimethyl substitution on the alpha-carbon may offer unique steric and metabolic properties compared to other phenylbutanoic acids, potentially leading to improved selectivity or pharmacokinetic profiles.
Table 1: Comparison of this compound with Related Bioactive Compounds
| Compound | Structural Feature of Interest | Known/Potential Biological Target | Therapeutic Area |
|---|---|---|---|
| This compound | Gamma-keto-phenylbutanoic acid | Hypothetical | To be determined |
| 4-oxo-4-(...)-butanoic acid derivative | 4-oxo-butanoic acid | S1P1 Receptor | Autoimmune Diseases nih.gov |
| 4-Phenyl-3-butenoic acid | Phenylbutanoic acid analogue | Histone Deacetylase (HDAC) | Oncology nih.gov |
Exploration of Novel Therapeutic Areas Beyond Current Findings
Given the absence of established findings for this compound, the exploration of its therapeutic potential is entirely novel. The structural alerts from related compounds point toward several promising, yet unexplored, therapeutic avenues.
Metabolic Disorders: As a keto acid, the compound could potentially interact with enzymes involved in cellular metabolism. wikipedia.org The body utilizes various keto acids in fundamental pathways like the Krebs cycle and glycolysis. wikipedia.org Investigating whether this specific compound can modulate enzymes in these pathways could open doors for treating metabolic disorders.
Neurological Conditions: The brain's metabolism is tightly regulated, and compounds that can influence it are of great interest. Kynurenic acid, an endogenous metabolite with a carboxylic acid group, is a known antagonist at excitatory amino acid receptors and has been implicated in various neurological and psychiatric conditions. wikipedia.org Future research could explore if this compound has any neuroactive properties or the ability to modulate neurotransmitter systems.
Oncology: Beyond the potential for HDAC inhibition suggested by related molecules nih.gov, the role of metabolic pathways in cancer cell proliferation is a major area of research. Glutamine transaminases and ω-amidase, which process α-keto acids, are highly active in several human cancers. nih.gov Exploring the interaction of this compound with enzymes of tumor metabolism could be a fruitful area of investigation.
Innovative Synthetic Approaches and Green Chemistry Methodologies
The classical synthesis of keto acids often involves methods that may not align with modern principles of green chemistry. Future research should focus on developing innovative and environmentally benign synthetic routes to this compound and its derivatives.
Green chemistry emphasizes the use of processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Potential approaches applicable to this target compound include:
Biocatalysis: Employing enzymes like ketoreductases for the stereoselective synthesis of chiral analogues could provide highly pure compounds while avoiding harsh chemical reagents. georgiasouthern.edu
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption, often leading to higher yields and cleaner reaction profiles.
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids, deep eutectic solvents (DES), or even water could significantly lower the environmental impact of the synthesis. researchgate.net For example, the synthesis of related heterocyclic systems has been successfully achieved in DES with improved yields. researchgate.net
Catalytic Routes: Developing novel catalytic methods that minimize waste and improve atom economy would be a significant advancement. For example, using hydrogen peroxide as a clean oxidant in the presence of a suitable catalyst could be an alternative to traditional heavy-metal-based oxidants. mdpi.com
Integration of Cheminformatics and Artificial Intelligence in Compound Discovery and Optimization
Virtual Screening and Target Identification: AI algorithms can screen vast databases of biological targets to predict potential interactions for the compound. neovarsity.org By analyzing its structure, machine learning models can identify proteins or pathways it is most likely to modulate, thus prioritizing experimental validation. nih.gov
ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. AI models, trained on large datasets of existing drugs, can provide reliable estimates of properties like solubility, bioavailability, and potential toxicity for this compound, guiding its chemical optimization. nih.gov
De Novo Design: Generative AI models can design novel derivatives based on the core scaffold of this compound. orange.com These models can be programmed to optimize for multiple parameters simultaneously, such as improved binding affinity to a specific target and favorable ADMET properties, creating a focused library of high-potential compounds for synthesis.
Tautomerism Analysis: Chemoinformatics tools are essential for correctly representing and analyzing molecules that can exist in multiple tautomeric forms, such as the keto-enol tautomerism possible for this compound. nih.govnih.gov Accurate representation is critical for reliable predictions of molecular properties and interactions.
Table 2: Hypothetical Cheminformatics/AI Workflow for this compound
| Step | Tool/Technique | Objective | Desired Outcome |
|---|---|---|---|
| 1. Target Prediction | Machine Learning (e.g., DeepDTA, PADME) nih.gov | Identify likely biological targets. | A ranked list of potential protein targets (e.g., kinases, GPCRs, metabolic enzymes). |
| 2. Virtual Screening | Molecular Docking | Predict binding mode and affinity to top-ranked targets. | Confirmation of potential binding and identification of key interacting residues. |
| 3. Property Prediction | QSAR Models / AI Platforms | Predict ADMET properties. | Profile of solubility, permeability, metabolic stability, and potential toxicity. |
| 4. Lead Optimization | Generative AI Models | Design novel analogues with improved properties. | A virtual library of new compounds with predicted high affinity and better drug-like properties. |
Unexplored Biological Targets and Signaling Pathways
Based on its structure as a γ-keto acid and analogies to other phenylbutanoic acid derivatives, several biological targets and signaling pathways warrant investigation for this compound. These remain entirely unexplored for this specific molecule.
Histone Deacetylases (HDACs): As previously mentioned, some phenylbutanoic acids are known HDAC inhibitors. nih.gov HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. Investigating the effect of this compound on the activity of various HDAC isoforms would be a logical first step.
Sphingosine-1-Phosphate (S1P) Receptors: The discovery of oxo-butanoic acids as S1P1 receptor agonists suggests this family of G protein-coupled receptors as a potential target class. nih.gov S1P signaling is vital for immune cell trafficking, making its modulators valuable for treating autoimmune conditions.
Integrins: These cell adhesion receptors are involved in cell-matrix interactions and play roles in fibrosis and cancer metastasis. The fact that an arylbutanoic acid derivative can inhibit αvβ6 integrin makes this an intriguing possibility. researchgate.net
Metabolic Signaling Pathways: Alpha-keto acids like alpha-ketoglutarate (B1197944) are not just metabolites but also function as important signaling molecules and coenzymes for various dioxygenases, including epigenetic modifiers. wikipedia.org While this compound is a gamma-keto acid, its potential to interfere with or mimic the signaling functions of endogenous keto acids represents a significant and unexplored area of research.
Table 3: Potential Unexplored Biological Targets
| Target Class | Rationale based on Related Compounds | Potential Therapeutic Implication |
|---|---|---|
| Histone Deacetylases (HDACs) | Analogy with 4-phenyl-3-butenoic acid nih.gov | Oncology, Neurology |
| S1P Receptors | Analogy with other 4-oxo-butanoic acids nih.gov | Autoimmune Disorders, Inflammation |
| Integrins | Analogy with GSK3008348 researchgate.net | Fibrosis, Oncology |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-phenylbenzaldehyde) and a β-ketoester derivative (e.g., ethyl 2,2-dimethylacetoacetate) in the presence of a base like sodium ethoxide. This is followed by hydrolysis of the ester group and decarboxylation to yield the carboxylic acid. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as enol ethers or over-oxidation .
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To identify the phenyl ring protons (δ 7.2–7.6 ppm), ketone carbonyl (δ ~200–210 ppm), and carboxylic acid protons (broad singlet at δ ~12 ppm).
- IR Spectroscopy : To confirm the presence of ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion peak (MW = 220.24 g/mol) and fragmentation patterns to validate substituents .
Q. How can the purity of synthesized this compound be assessed?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Residual solvents (e.g., methanol) can be detected via ¹H NMR by observing peaks at δ ~3.3–3.5 ppm for methanol protons. Thermogravimetric Analysis (TGA) ensures no volatile residues remain after drying .
Advanced Research Questions
Q. How does the steric effect of the 2,2-dimethyl group influence the reactivity of the ketone moiety in this compound?
- Methodological Answer : The dimethyl groups hinder nucleophilic attack at the ketone carbon, reducing its reactivity in aldol condensations or Grignard reactions . To bypass this, use Lewis acid catalysts (e.g., BF₃·Et₂O) to activate the carbonyl group. Computational studies (DFT) can model steric hindrance and predict reaction pathways .
Q. What strategies resolve contradictions in reported yields for derivatives of this compound?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. reflux), and catalyst loading.
- By-Product Analysis : Employ LC-MS to identify side products (e.g., decarboxylated intermediates or dimerization artifacts).
- Reproducibility Checks : Validate protocols across multiple labs to isolate equipment-specific variables .
Q. How can computational chemistry predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data from in vitro assays.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) .
Q. What advanced techniques characterize keto-enol tautomerism in this compound?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., enol proton at δ ~15 ppm in DMSO-d₆).
- UV-Vis Spectroscopy : Detect tautomeric equilibrium shifts via absorbance changes at λ ~280 nm (keto) vs. λ ~320 nm (enol).
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric form in the solid state .
Key Research Findings
- Synthetic Challenges : The 2,2-dimethyl group complicates traditional condensation reactions, necessitating modified protocols (e.g., microwave-assisted synthesis for faster kinetics) .
- Biological Relevance : Derivatives with substituted phenyl groups (e.g., 4-fluoro) show enhanced antimicrobial activity in preliminary assays, likely due to improved membrane permeability .
- Analytical Pitfalls : Residual methanol in the final product can form methyl esters during storage, altering bioactivity. Rigorous drying and NMR validation are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
